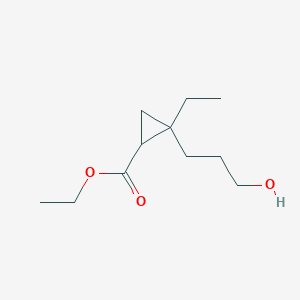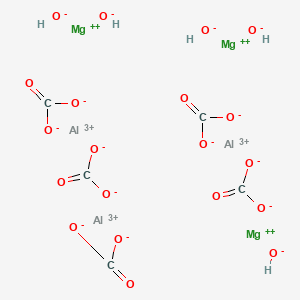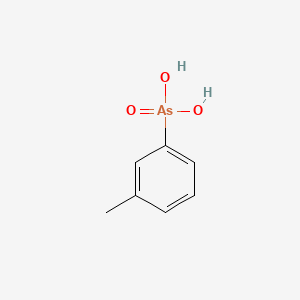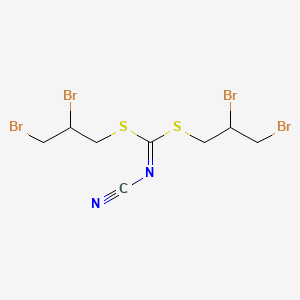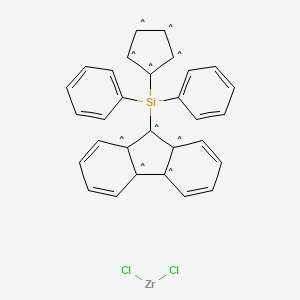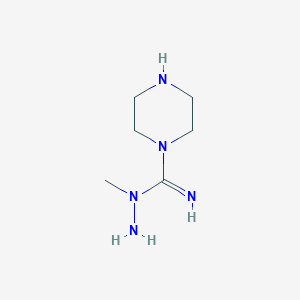![molecular formula C11H10Cl2N2O3 B13814929 1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one CAS No. 35767-81-8](/img/structure/B13814929.png)
1-[2-(2,4-Dichlorophenoxy)acetyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- is a compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine. This compound features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions . The presence of the 2,4-dichlorophenoxyacetyl group adds unique properties to this compound, making it significant in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- involves several steps. One common method includes the reaction of 2-imidazolidinone with 2,4-dichlorophenoxyacetic acid under specific conditions. The reaction typically requires a dehydrating agent such as diphenylphosphoryl azide (DPPA) and a base like tetramethylphenylguanidine (PhTMG) in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates and facilitating various chemical reactions . This iminium activation lowers the substrate’s lowest unoccupied molecular orbital (LUMO), making it more reactive .
Comparison with Similar Compounds
2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- can be compared with other similar compounds, such as:
1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base used in various chemical reactions.
4-Imidazolidinone derivatives: These compounds are prepared from phenylalanine and have applications in pharmaceuticals.
Imidazolones: Oxo derivatives of imidazoline, used in herbicides and other applications.
The uniqueness of 2-Imidazolidinone,1-[2-(2,4-dichlorophenoxy)acetyl]- lies in its specific functional groups and the resulting chemical and biological properties, making it valuable in diverse fields of research and industry.
Properties
CAS No. |
35767-81-8 |
|---|---|
Molecular Formula |
C11H10Cl2N2O3 |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)acetyl]imidazolidin-2-one |
InChI |
InChI=1S/C11H10Cl2N2O3/c12-7-1-2-9(8(13)5-7)18-6-10(16)15-4-3-14-11(15)17/h1-2,5H,3-4,6H2,(H,14,17) |
InChI Key |
OUNXZJRZRWIRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


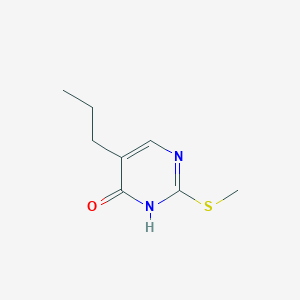
![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
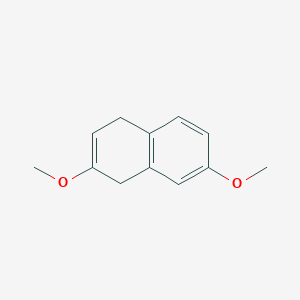
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)


